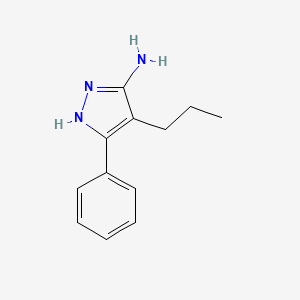

3-Phenyl-4-propyl-1h-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

5-phenyl-4-propyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C12H15N3/c1-2-6-10-11(14-15-12(10)13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,13,14,15) |

InChI Key |

ZMAQBTZXXQUJBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(NN=C1N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 4 Propyl 1h Pyrazol 5 Amine

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential starting materials. For 3-Phenyl-4-propyl-1h-pyrazol-5-amine, the analysis centers on the formation of the core pyrazole (B372694) ring. The most common and strategically sound approach for synthesizing 5-aminopyrazoles involves the disconnection of two key bonds (C3-N2 and C5-N1), which conceptually breaks the ring into a hydrazine (B178648) component and a three-carbon synthon bearing the necessary substituents.

The primary disconnection strategy points to hydrazine (or a substituted variant) and a β-ketonitrile as the principal precursors. In this case, the target molecule can be retrosynthetically derived from the condensation of hydrazine with 2-(phenylcarbonyl)pentanenitrile. This β-ketonitrile contains the phenyl group destined for the C3 position, the propyl group for the C4 position, and a nitrile function that ultimately becomes the C5-amine group.

Figure 1: Retrosynthetic Disconnection of this compound

Emerging and Sustainable Synthetic Protocols

Catalyst-Mediated Synthesis of this compound

Transition Metal Catalysis in C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for the synthesis of highly substituted pyrazoles. While direct synthesis of this compound using these methods is not extensively documented, analogous transformations on the pyrazole core provide a foundational understanding.

For the formation of the C-C bond, such as the introduction of the phenyl group at the C3 position or the propyl group at the C4 position, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are of significant relevance. These reactions typically involve the coupling of a halogenated pyrazole precursor with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base.

The formation of C-N bonds, particularly for the introduction of the amino group or for N-arylation of the pyrazole ring, can be achieved through copper- or palladium-catalyzed reactions. For instance, the Buchwald-Hartwig amination allows for the coupling of an amine with a halogenated or triflated pyrazole. Copper-catalyzed C-N bond formation has also been shown to be effective for the dimerization of 5-aminopyrazoles, highlighting the utility of this approach in manipulating the amino functionality on the pyrazole ring. nih.gov A Rh(III)-catalyzed C–H activation/cyclization cascade has also been developed for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine, demonstrating the potential of this strategy for the functionalization of the pyrazole core. nih.gov

| Reaction Type | Catalyst/Reagents | Bond Formed | General Applicability | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid/ester | C-C | Introduction of aryl and alkyl substituents | General Knowledge |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | C-N | Introduction of amino groups | General Knowledge |

| Copper-Catalyzed N-Arylation | Cu catalyst, ligand, base | C-N | N-arylation of pyrazoles | nih.gov |

| Rhodium-Catalyzed C-H Activation | Rh(III) catalyst | C-C, C-N | Annulation reactions of aminopyrazoles | nih.gov |

Organocatalytic Strategies

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. In the context of pyrazole synthesis, organocatalysts can be employed to promote various transformations, including cyclization and functionalization reactions. While specific organocatalytic methods for the direct synthesis of this compound are not prevalent in the literature, related applications demonstrate the potential of this approach. For instance, the dearomatization of 5-aminopyrazoles using in situ-generated hypervalent iodine has been reported, leading to the formation of C4-hydroxylated pyrazolines. nih.gov This indicates the possibility of functionalizing the C4 position of the pyrazole ring through organocatalytic methods.

Novel Methodologies and Innovations in Amino-Pyrazole Synthesis

Recent innovations in synthetic chemistry have introduced new energy sources and reaction conditions to accelerate and enhance the synthesis of amino-pyrazoles.

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has gained widespread acceptance as a method to significantly reduce reaction times, often from hours to minutes, and to improve reaction yields. The application of microwave irradiation to the synthesis of pyrazoles is well-documented. For instance, a microwave-mediated process for the preparation of a variety of 1-aryl-1H-pyrazole-5-amines has been developed, utilizing water as a solvent. researchgate.net This method involves the reaction of an α-cyanoketone or 3-aminocrotononitrile (B73559) with an aryl hydrazine in the presence of hydrochloric acid, with typical reaction times of 10-15 minutes at 150 °C. researchgate.net This approach offers a green and efficient route to aminopyrazole derivatives and could potentially be adapted for the synthesis of this compound. Three-component microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates has also been reported, highlighting the utility of this technology in complex heterocyclic synthesis. sunway.edu.my

| Reactants | Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| α-cyanoketone/3-aminocrotononitrile and aryl hydrazine | 1 M HCl, H₂O, 150 °C, 10-15 min | 1-Aryl-1H-pyrazol-5-amines | Rapid, high yields (70-90%), green solvent | researchgate.net |

| 5-Aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Ethanol, 160 °C, 55 min | Pyrazolo[3,4-d]pyrimidin-4-ones | One-pot, short reaction time, good yields (60-85%) | sunway.edu.my |

Sonochemical Enhancements in Reaction Yield and Selectivity

Sonochemistry, the application of ultrasound to chemical reactions, can lead to enhanced reaction rates and yields. The physical phenomena of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generate localized hot spots with high temperatures and pressures, which can accelerate chemical transformations.

The sonochemical synthesis of pyrazoles has been explored, often leading to improved outcomes compared to silent (non-sonicated) conditions. For example, the synthesis of novel pyrazoles, bipyrazoles, and pyrazol-3-ylpyrazolo[3,4-d]pyrimidines has been shown to have improved rates and yields under ultrasonic irradiation. mit.edu An efficient sonochemical synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides from chalcones and aminoguanidine (B1677879) hydrochloride has also been reported. researchgate.net These findings suggest that sonication could be a valuable tool for enhancing the synthesis of this compound, potentially leading to higher yields and shorter reaction times.

Advanced Structural Analysis and Theoretical Investigations of 3 Phenyl 4 Propyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These computational methods provide a framework for understanding molecular properties at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations are frequently employed to determine optimized geometries and ground state properties. Functionals such as B3LYP and M06-2X, combined with basis sets like TZVP and 6-311+G(d,p), have been successfully used for geometry optimization of related compounds. nih.govresearchgate.net These methods allow for the accurate prediction of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Table 1: Predicted Ground State Properties of 3-Phenyl-4-propyl-1h-pyrazol-5-amine Note: These are theoretically predicted values based on DFT calculations of analogous compounds.

| Parameter | Predicted Value |

|---|---|

| C-C (phenyl ring) | ~1.39 Å |

| C-N (pyrazole ring) | ~1.35 Å |

| N-N (pyrazole ring) | ~1.38 Å |

| C-N (amine group) | ~1.37 Å |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound Note: These are theoretically predicted values based on DFT calculations of analogous compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

The distribution of the HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO is likely distributed over the phenyl ring and the pyrazole ring.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential.

For this compound, the regions of negative potential (red and yellow) are expected to be concentrated around the nitrogen atoms of the pyrazole ring and the amino group, indicating their suitability for electrophilic attack. Conversely, regions of positive potential (blue) are likely to be found around the hydrogen atoms of the amino group and the C-H bonds, which are susceptible to nucleophilic attack.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis helps in identifying the most stable arrangements of atoms in a molecule.

Potential Energy Surface (PES) mapping is a computational technique used to explore the different possible conformations of a molecule and their corresponding energies. By systematically rotating the rotatable bonds, such as the single bonds connecting the phenyl and propyl groups to the pyrazole ring, a PES map can be generated. This map helps in identifying the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The energy barriers between different conformations can also be determined from the PES, providing insights into the molecule's flexibility.

The presence of both hydrogen bond donors (the amino group and the N-H of the pyrazole ring) and acceptors (the nitrogen atoms of the pyrazole ring) in this compound suggests a high propensity for forming intermolecular hydrogen bonds. nih.govnih.govnih.gov These interactions can lead to the formation of various supramolecular structures, such as dimers, chains, and more complex networks in the solid state. csic.es The specific arrangement of these hydrogen bonds will depend on the steric hindrance from the phenyl and propyl groups.

Table 3: Potential Intermolecular Interactions in this compound

| Interaction Type | Description |

|---|---|

| N-H···N Hydrogen Bonding | Between the amino group/pyrazole N-H and the pyrazole nitrogen of a neighboring molecule. |

| π-π Stacking | Interactions between the aromatic phenyl and pyrazole rings of adjacent molecules. |

The ability to form these intermolecular networks can significantly influence the compound's physical properties, such as its melting point, solubility, and crystal packing.

Theoretical Vibrational Spectroscopy and NMR Parameter Prediction

Computational spectroscopy is an indispensable tool for predicting the spectral properties of novel molecules. By employing quantum chemical calculations, it is possible to simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy, aiding in the structural elucidation and characterization of compounds like this compound.

Theoretical vibrational analysis for this compound can be performed using density functional theory (DFT) calculations, a common approach for predicting the vibrational modes of organic molecules. researchgate.net These calculations, typically using a basis set such as 6-311++G(d,p), can provide the frequencies and intensities of both infrared and Raman active vibrations. The interpretation of these spectra is aided by normal coordinate analysis, which allows for the assignment of calculated vibrational frequencies to specific molecular motions. researchgate.net

For a molecule with the complexity of this compound, the vibrational spectrum would exhibit a series of characteristic bands. The high-frequency region of the IR spectrum is expected to be dominated by N-H and C-H stretching vibrations. The amine (NH2) group would likely show symmetric and asymmetric stretching modes, while the aromatic and aliphatic C-H stretches from the phenyl and propyl groups, respectively, would also be prominent. The mid-frequency "fingerprint" region would contain a wealth of structural information, including C=C and C=N stretching vibrations of the pyrazole and phenyl rings, as well as various bending and deformation modes of the propyl chain.

Raman spectroscopy provides complementary information. While the N-H and O-H stretches are typically weak in Raman spectra, the aromatic ring vibrations and the C=C/C=N stretches are often strong, aiding in the characterization of the core heterocyclic structure. Computational methods can simulate both types of spectra, providing a comprehensive vibrational profile of the molecule. nih.gov

Below is a hypothetical data table of predicted key vibrational frequencies for this compound, based on typical values for similar structures.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | Weak |

| N-H Symmetric Stretch | 3350 | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch | 2960-2870 | Moderate |

| C=N Stretch (Pyrazole Ring) | 1620 | Strong |

| C=C Stretch (Phenyl Ring) | 1600, 1480 | Strong |

| N-H Bend | 1590 | Weak |

| CH₂ Bend (Propyl) | 1465 | Moderate |

| CH₃ Bend (Propyl) | 1380 | Moderate |

Note: This data is illustrative and based on computational predictions for analogous structures.

Theoretical calculations of NMR parameters are a powerful tool for confirming molecular structures. The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netasrjetsjournal.org Studies on related pyrazole derivatives, such as 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, have demonstrated that DFT methods can accurately predict chemical shifts, with the choice of functional and basis set influencing the accuracy of the results. researchgate.netdntb.gov.ua

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl ring, the propyl chain, the pyrazole ring, and the amine group. The chemical shifts of the phenyl protons would be influenced by their position relative to the pyrazole ring. The propyl group would exhibit characteristic multiplets for the CH₂, CH₂, and CH₃ protons. The amine protons would likely appear as a broad singlet.

The ¹³C NMR spectrum would similarly provide a unique fingerprint of the carbon skeleton. The chemical shifts of the carbon atoms in the phenyl and pyrazole rings would be in the aromatic region, with their precise values dependent on the electronic environment. The carbons of the propyl chain would appear in the aliphatic region. Computational predictions of these chemical shifts can be invaluable in assigning the experimentally observed signals.

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.8 | 128.5 |

| Phenyl-H (meta) | 7.4 | 129.0 |

| Phenyl-H (para) | 7.3 | 127.0 |

| Pyrazole-NH | 12.5 | - |

| Amine-NH₂ | 5.5 | - |

| Propyl-CH₂ (alpha) | 2.5 | 25.0 |

| Propyl-CH₂ (beta) | 1.6 | 22.0 |

| Propyl-CH₃ (gamma) | 0.9 | 14.0 |

| Pyrazole-C3 | - | 150.0 |

| Pyrazole-C4 | - | 110.0 |

| Pyrazole-C5 | - | 145.0 |

Note: This data is illustrative and based on computational predictions for analogous structures.

X-ray Crystallographic Insights into Solid-State Structure

While a crystal structure for this compound has not been reported, we can infer its likely solid-state behavior by examining the crystal structures of closely related compounds. X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in a crystal, including bond lengths, bond angles, and intermolecular interactions.

The crystal packing of pyrazole derivatives is often governed by a network of non-covalent interactions. In the case of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, a structurally similar compound, the molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming a chain motif. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the amine group of one molecule interacting with the pyrazole nitrogen of a neighboring molecule.

A detailed analysis of the intermolecular interactions in the solid state can be achieved through techniques such as Hirshfeld surface analysis. nih.gov This method allows for the visualization and quantification of different types of intermolecular contacts. For pyrazole-containing crystal structures, common non-covalent interactions include:

Hydrogen Bonds: As mentioned, N—H⋯N hydrogen bonds are expected to be a primary feature. Depending on the crystal packing, N—H⋯π interactions involving the phenyl ring could also be present.

π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions contribute to the stability of the crystal lattice.

C-H⋯π Interactions: The C-H bonds of the propyl group or the phenyl ring can act as weak hydrogen bond donors to the π-system of an adjacent aromatic ring.

The interplay of these various non-covalent interactions dictates the final crystal structure, influencing properties such as melting point, solubility, and polymorphism. researchgate.net

Chemical Reactivity and Derivatization Strategies of 3 Phenyl 4 Propyl 1h Pyrazol 5 Amine

Reactivity at the Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms, a pyridinic type (N-2) and, in the neutral form, a pyrrolic type (N-1), which is protonated. Deprotonation under basic conditions generates a pyrazolate anion, which is a potent nucleophile that can react with various electrophiles. Functionalization can occur at either nitrogen atom, leading to the formation of N-1 or N-2 substituted regioisomers.

N-alkylation is a common strategy for functionalizing the pyrazole core. This can be achieved through various methods, including reactions with alkyl halides, Michael acceptors, or under acid-catalyzed conditions. Typically, the reaction involves deprotonation of the pyrazole N-H with a base, followed by nucleophilic attack on an alkylating agent. organic-chemistry.org Alternative methods, such as palladium-catalyzed allylic alkylation and reactions with trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, have also been developed for N-alkylation of pyrazoles. researchgate.net

N-acylation proceeds via a similar mechanism, employing acylating agents like acyl chlorides or anhydrides in the presence of a base. These reactions typically yield N-acylpyrazole derivatives, which are valuable intermediates in organic synthesis.

Table 1: Examples of N-Alkylation Methods for Pyrazole Substrates This table presents data for analogous pyrazole compounds to illustrate common reaction conditions.

| Pyrazole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Product Type | Citation |

|---|---|---|---|---|---|

| 3-Phenyl-1H-pyrazole | 2-Bromo-N,N-dimethylacetamide | MgBr₂, i-Pr₂NEt | THF | N2-Alkylated | thieme-connect.com |

| 3-Substituted pyrazoles | α,β-Unsaturated ketones | Cinchona-based phase-transfer catalyst | Toluene | Chiral N-Substituted | researchgate.net |

| General pyrazoles | Allylic alcohols | Pd catalyst, Organoboron co-catalyst | Dioxane | N-Allylated | researchgate.net |

| 3-Substituted pyrazoles | Various electrophiles | K₂CO₃ | DMSO | N1-Alkylated/Arylated | researchgate.net |

The reaction of asymmetrically substituted pyrazoles, such as 3-Phenyl-4-propyl-1h-pyrazol-5-amine, with electrophiles can result in two possible regioisomers (N-1 or N-2 substitution). The regiochemical outcome is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions employed. rsc.org

For 3,4-disubstituted pyrazoles, the substituent at the C-3 position typically exerts the most significant steric influence. The bulky phenyl group at the C-3 position of the target molecule sterically hinders the adjacent N-1 position. Consequently, reactions with many electrophiles are expected to favor substitution at the less hindered N-2 position. The propyl group at C-4 has a lesser, but still contributing, steric effect.

However, this outcome can be altered by the choice of catalyst and reagents. For instance, a magnesium-catalyzed method has been developed for the highly regioselective N2-alkylation of various 3-substituted and 3,4-disubstituted pyrazoles. thieme-connect.com Conversely, catalyst-free Michael addition reactions have been shown to provide excellent regioselectivity for the N-1 isomer in other systems. researchgate.netacs.org The interplay between the substrate's substitution pattern, the electrophile's nature, and the reaction conditions allows for the selective synthesis of either the N-1 or N-2 isomer. organic-chemistry.org

Functionalization of the Amino Group (C-5 Amine)

The exocyclic amino group at the C-5 position is a key site for derivatization, acting as a versatile nucleophile. Its reactivity allows for the introduction of a wide array of functional groups, leading to the formation of amides, sulfonamides, imines, ureas, and products of cross-coupling reactions. nih.gov

The C-5 amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. For example, studies on analogous compounds like 5-amino-3-aryl-1H-pyrazoles have shown that they can be treated with substituted benzoyl chlorides to yield N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. nih.gov

Similarly, sulfonylation can be achieved by reacting the aminopyrazole with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a suitable base. researchgate.net These reactions yield stable sulfonamide derivatives, which are common motifs in medicinal chemistry. nih.gov

The primary amine at C-5 can be converted into a variety of other functional groups.

Imines: Condensation with aldehydes or ketones under appropriate conditions yields the corresponding imine (Schiff base) derivatives. These reactions are often reversible and can be used to introduce further complexity, as the resulting imines can participate in subsequent cyclization or addition reactions. nih.gov

Amides: Beyond acylation with acyl chlorides, amides can be synthesized directly from carboxylic acids using modern coupling reagents or through catalyzed reactions that avoid the need for pre-activation of the acid. nih.govresearchgate.net For instance, methods using Mg(NO₃)₂ or imidazole (B134444) as catalysts with urea (B33335) as a nitrogen source have been developed for the direct synthesis of primary and secondary amides from carboxylic acids. nih.govresearchgate.net

Ureas: The reaction of the C-5 amine with isocyanates is a straightforward and high-yielding method for the synthesis of pyrazolyl ureas. asianpubs.org This transformation is widely used in the generation of bioactive molecules. Alternatively, urea derivatives can be formed from secondary amides in the presence of reagents like sodium azide (B81097) and phosphorus oxychloride. researchgate.net

Table 2: Synthesis of Aryl Urea Derivatives from Aryl Amines and Isocyanates This table presents generalized data for the synthesis of urea derivatives, a reaction applicable to the C-5 amine of the subject compound.

| Amine | Isocyanate | Product | Citation |

|---|---|---|---|

| 4-Aminophenoxy-N-methylpicolinamide | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Sorafenib (diaryl urea) | asianpubs.org |

| 4-Aminophenoxy-N-methylpicolinamide | 4-Bromophenyl isocyanate | Diaryl urea derivative | asianpubs.org |

| 4-Aminophenoxy-N-methylpicolinamide | 2-Chlorophenyl isocyanate | Diaryl urea derivative | asianpubs.org |

| 4-Aminophenoxy-N-methylpicolinamide | 3-Nitrophenyl isocyanate | Diaryl urea derivative | asianpubs.org |

The C-5 amino group can participate in transition metal-catalyzed cross-coupling reactions to form new C-N bonds, significantly expanding the synthetic utility of the pyrazole scaffold. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds between amines and aryl halides. wikipedia.org

This reaction has been successfully applied to 1,3-disubstituted 1H-pyrazol-5-amines, demonstrating that the amino group can be arylated with various aryl halides. researchgate.netosi.lv An efficient protocol utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand, such as XPhos, and a base like potassium hydroxide. This allows for the one-step synthesis of a series of 5-N-arylaminopyrazoles from commercially available aminopyrazoles and aryl halides. researchgate.netosi.lv This methodology provides direct access to a class of compounds that would be difficult to synthesize using traditional methods. wikipedia.org Other metal-catalyzed reactions, such as copper-promoted dimerizations, can also involve the C-5 amine in C-N bond formation. mdpi.com

Substitution and Functionalization of the Phenyl Moiety

The phenyl group at the 3-position of the pyrazole ring is a key site for introducing molecular diversity. Its reactivity can be exploited through electrophilic aromatic substitution and modern cross-coupling methodologies.

Generally, N-unsubstituted pyrazoles can act as either electron-donating or electron-withdrawing groups depending on the reaction conditions and the nature of the electrophile. The pyrazol-3-yl group is often considered to be electron-withdrawing, which would direct incoming electrophiles to the meta-position of the phenyl ring. libretexts.org However, the presence of the amino group at the 5-position of the pyrazole can modulate this effect.

Common electrophilic aromatic substitution reactions that could be applied to the phenyl ring include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely proceed using a mixture of nitric acid and sulfuric acid. The expected major product would be the meta-nitro derivative, although the formation of ortho- and para-isomers in minor amounts is also possible.

It is important to note that the pyrazole ring itself is susceptible to electrophilic attack, particularly at the 4-position if it is unsubstituted. beilstein-archives.orgbeilstein-archives.org In the case of this compound, the 4-position is already substituted, which would favor substitution on the phenyl ring. However, direct halogenation of 3-aryl-1H-pyrazol-5-amines has been shown to occur at the 4-position of the pyrazole ring, indicating the high reactivity of this position. beilstein-archives.orgbeilstein-archives.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For the functionalization of the phenyl moiety of this compound, a precursor bearing a halogen (e.g., bromine or iodine) on the phenyl ring would be required.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is widely used for the formation of biaryl linkages. For example, a hypothetical 3-(4-bromophenyl)-4-propyl-1H-pyrazol-5-amine could be coupled with various arylboronic acids to introduce diverse aryl substituents at the para-position of the phenyl ring. nih.govresearchgate.net

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 95 |

| 2 | 3-Bromopyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 88 |

| 3 | 1-Iodonaphthalene | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 92 |

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds. A 3-(iodophenyl)-4-propyl-1H-pyrazol-5-amine precursor could be coupled with a variety of terminal alkynes to introduce alkynyl functionalities. These alkynyl groups can then be further elaborated into other functional groups or used to construct more complex molecular architectures. nih.govresearchgate.net

Interactive Data Table: General Conditions for Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Iodide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 90 |

| 2 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | 80 | 85 |

| 3 | 1-Iodo-4-nitrobenzene | 1-Hexyne | Pd(dppf)Cl₂ | CuI | DIPA | Toluene | 100 | 78 |

Reactions Involving the Propyl Chain

The 4-propyl group offers another handle for the functionalization of the this compound scaffold.

While direct functionalization of the terminal methyl group of the propyl chain can be challenging due to its low reactivity, several strategies can be envisioned. One approach would involve the synthesis of the pyrazole ring with a propyl chain already bearing a functional group at the terminus. For example, starting from a β-keto nitrile with a functionalized six-carbon chain.

Alternatively, radical halogenation could potentially introduce a halogen at the terminal position, which could then be displaced by various nucleophiles to introduce a range of functional groups such as amines, alcohols, or nitriles. However, such reactions may lack selectivity and could lead to a mixture of products. A more controlled approach would involve the use of directed C-H activation methods, although this is a more advanced and less common strategy for simple alkyl chains.

Research on related systems has demonstrated the synthesis of pyrazoles with terminally functionalized alkyl chains, which can then undergo further reactions. nih.govnih.govresearchgate.net For instance, a pyrazole with a 4-(3-hydroxypropyl) group could be synthesized and the hydroxyl group could be converted to a leaving group for subsequent nucleophilic substitution.

Synthesis of Diverse Heterocyclic Fused Systems Incorporating the this compound Scaffold

The 5-amino group of this compound is a key nucleophilic center that can participate in cyclocondensation reactions with various electrophiles to construct fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.comnorthwestern.edu

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrazolo[3,4-b]pyridines. researchgate.netbiorxiv.orgnih.gov In this reaction, the amino group of the pyrazole acts as a nucleophile, attacking one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the fused pyridine (B92270) ring.

For example, the reaction of this compound with a β-ketoester such as ethyl acetoacetate (B1235776) would be expected to yield a pyrazolo[3,4-b]pyridin-6-one derivative. The reaction is typically carried out under acidic or basic conditions, or sometimes thermally.

Interactive Data Table: Synthesis of Fused Pyrazoles via Condensation with Carbonyl Compounds

| Entry | 5-Aminopyrazole Derivative | Carbonyl Compound | Product Type |

| 1 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Ethyl acetoacetate | Pyrazolo[3,4-b]pyridin-6-one |

| 2 | 3-Amino-4-cyanopyrazole | Acetylacetone | Pyrazolo[3,4-b]pyridine |

| 3 | 5-Amino-3-phenylpyrazole | 1,3-Diphenyl-1,3-propanedione | Pyrazolo[3,4-b]pyridine |

| 4 | 3-Amino-1H-pyrazole-4-carbonitrile | Ethyl 2-cyano-3-ethoxyacrylate | Pyrazolo[3,4-b]pyridine |

The specific substitution pattern on the resulting fused ring can be controlled by the choice of the dicarbonyl compound. The use of unsymmetrical dicarbonyl compounds can lead to the formation of regioisomers, and the reaction conditions can often be tuned to favor the formation of one isomer over the other.

Annulation Reactions for Polycyclic Frameworks

Annulation reactions involving 5-aminopyrazoles, such as this compound, are a cornerstone for the synthesis of fused pyrazoloazines, which are of significant interest in medicinal chemistry. These reactions typically involve the condensation of the 5-aminopyrazole core with various bielectrophilic reagents to construct new ring systems.

Synthesis of Pyrazolo[3,4-b]pyridines:

One of the most common applications of 5-aminopyrazoles is in the synthesis of the pyrazolo[3,4-b]pyridine core. This is achieved through reactions with various 1,3-dielectrophiles.

Reaction with 1,3-Dicarbonyl Compounds: The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, often catalyzed by an acid like acetic acid, is a classical method to form the pyridine ring. The reaction proceeds through a sequence of condensation and cyclization steps.

Reaction with α,β-Unsaturated Ketones: The reaction with α,β-unsaturated ketones typically involves an initial Michael addition of the aminopyrazole to the unsaturated system, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazolopyridine.

Reaction with Alkynyl Aldehydes: A more recent strategy involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. This method, often catalyzed by silver salts, provides a versatile route to variously substituted pyrazolo[3,4-b]pyridines. nih.gov

Multicomponent Reactions: Pyrazolo[3,4-b]pyridines can also be synthesized via one-pot, three-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound like a β-ketonitrile or a cyclic β-diketone. nih.gov These reactions are often promoted by catalysts such as L-proline or conducted under ultrasonic irradiation to achieve high yields in short reaction times. nih.gov

Synthesis of Pyrazolo[3,4-d]pyrimidines:

The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of purine, is another key polycyclic framework readily accessible from 5-aminopyrazoles. rsc.org

Reaction with Nitriles: An oxidative [3+2+1] annulation reaction of 5-aminopyrazoles with aldehydes and nitriles, using an iodine/oxygen system, can produce a diverse range of pyrazolo[3,4-d]pyrimidines. researchgate.net

Reaction with N,N-Substituted Amides: A one-flask method involves reacting 5-aminopyrazoles with N,N-substituted amides (like DMF) in the presence of PBr₃ to form a Vilsmeier intermediate, which then undergoes heterocyclization upon addition of a base like hexamethyldisilazane (B44280) (HMDS). nih.govmdpi.com

The table below summarizes representative annulation reactions of 5-aminopyrazole analogs, which illustrate the expected reactivity of this compound.

| Polycyclic Framework | Reactant(s) | Key Conditions | Substrate Example |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | Enaminone | Acetic acid | 5-Amino-1-phenylpyrazole nih.gov |

| Pyrazolo[3,4-b]pyridine | Alkynyl aldehyde | Ag(CF₃CO₂), TfOH | 3-Methyl-1-phenyl-1H-pyrazol-5-amine nih.gov |

| Pyrazolo[3,4-b]pyridine | Aldehyde, β-ketonitrile | Triethylamine, NaNO₂/AcOH | 5-Aminopyrazole nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Aldehyde, Nitrile | I₂/O₂ | 5-Aminopyrazoles researchgate.net |

| Pyrazolo[3,4-d]pyrimidine | DMF/PBr₃, then HMDS | 60 °C | 5-Amino-1,3-diphenylpyrazole nih.gov |

Mechanistic Elucidation of Key Derivatization Reactions

The derivatization of this compound into polycyclic frameworks is governed by the inherent nucleophilicity of the 5-aminopyrazole system. The exocyclic 5-amino group and the endocyclic C4 carbon are the primary nucleophilic sites that participate in these cyclization reactions. nih.gov

Mechanism of Pyrazolo[3,4-b]pyridine Formation:

The formation of the pyrazolo[3,4-b]pyridine ring can proceed through several mechanistic pathways depending on the reaction partner.

From 1,3-Dicarbonyls: There is considerable debate over the precise mechanism. One proposal suggests an initial nucleophilic attack by the 5-amino group on one carbonyl, followed by dehydration. The second step involves an intramolecular cyclization where the C4 carbon attacks the second carbonyl group, followed by another dehydration step to yield the final aromatic product. An alternative pathway proposes the initial attack occurs from the C4 carbon. mdpi.com Studies using unsymmetrical dicarbonyls have shown that the amino group often reacts in the second step. mdpi.com

From Enaminones: In acid-catalyzed reactions with enaminones, the proposed mechanism involves the formation of a new enaminone intermediate. This is followed by an intramolecular condensation and cyclization between the C4 position of the pyrazole and the carbonyl group of the enaminone intermediate to generate the pyrazolo[3,4-b]pyridine. nih.gov

From Alkynyl Aldehydes: The reaction is initiated by the condensation of the 5-amino group with the aldehyde to form an imine intermediate. The subsequent step involves a silver-catalyzed activation of the alkyne, which facilitates a 6-endo-dig cyclization, followed by demetallation and aromatization to afford the pyrazolo[3,4-b]pyridine product.

Mechanism of Pyrazolo[3,4-d]pyrimidine Formation:

A plausible mechanism for the one-flask synthesis using a Vilsmeier reagent (formed in situ from DMF and PBr₃) has been proposed. nih.govsemanticscholar.org

Vilsmeier Intermediate Formation: The 5-aminopyrazole reacts with the Vilsmeier reagent, leading to amidination and imination at the C4 position, forming a 4-(iminomethyl)-1H-pyrazol-5-yl-formamidine intermediate. nih.gov

Intermolecular Heterocyclization: A base, such as hexamethyldisilazane, promotes the final cyclization step. This involves an intramolecular nucleophilic attack to close the pyrimidine (B1678525) ring, followed by elimination to furnish the aromatic pyrazolo[3,4-d]pyrimidine system. nih.govsemanticscholar.org

These mechanisms highlight the dual nucleophilic character of the 5-aminopyrazole scaffold, which is adeptly exploited to construct complex, fused heterocyclic systems of significant chemical and biological interest.

Molecular Interaction Studies and Mechanistic Investigations of 3 Phenyl 4 Propyl 1h Pyrazol 5 Amine and Its Derivatives

Computational Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms with biological targets such as proteins and enzymes. For pyrazole (B372694) derivatives, docking studies have been employed to identify potential inhibitors for various kinases and other enzymes implicated in diseases like cancer. researchgate.netnih.gov

The prediction of the binding pose of a ligand within the active site of a target protein is a critical aspect of molecular docking. Studies on various pyrazole derivatives have shown that the pyrazole core can engage in crucial hydrogen bonding and hydrophobic interactions with key amino acid residues. For instance, in the context of kinase inhibition, the nitrogen atoms of the pyrazole ring often act as hydrogen bond acceptors, interacting with hinge region residues of the kinase. nih.gov

Table 1: Predicted Interactions of a Representative Pyrazole Derivative with a Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| CYS133 | Hydrogen Bond | 2.1 |

| SER137 | Hydrogen Bond | 2.5 |

| LEU139 | Hydrophobic | 3.8 |

| GLY180 | Hydrophobic | 4.1 |

Note: This data is representative of interactions observed for potent pyrazole-based kinase inhibitors and is used here as a predictive model for 3-Phenyl-4-propyl-1h-pyrazol-5-amine. nih.gov

Binding affinity, often expressed as a binding energy value, quantifies the strength of the interaction between a ligand and its target. Docking simulations calculate this value, allowing for the ranking of different compounds. For pyrazole derivatives, lower binding energies are indicative of more stable and potent inhibitors. researchgate.net

Interaction hotspots are regions within the binding site that contribute significantly to the binding energy. For pyrazole-based compounds, these hotspots often include the hydrogen bond donors and acceptors in the hinge region of kinases and hydrophobic residues that accommodate the substituent groups on the pyrazole ring. nih.govnih.gov The phenyl and propyl groups of this compound are predicted to interact with such hydrophobic hotspots, while the amine and pyrazole nitrogens can form key hydrogen bonds.

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. eurasianjournals.comnih.gov MD simulations are crucial for validating the docking poses and understanding the energetic landscape of the binding process.

Upon binding of a ligand, both the ligand and the protein can undergo conformational changes to achieve an optimal fit. MD simulations can track these changes, providing insights into the induced-fit mechanism. For pyrazole derivatives, simulations have shown that the flexibility of the substituent groups allows for adaptation within the binding pocket, leading to a more stable interaction. nih.gov The propyl group of this compound, for example, would have the flexibility to adopt a conformation that maximizes favorable hydrophobic contacts.

The stability of the ligand-receptor complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the course of the MD simulation. A stable complex will exhibit minimal fluctuations in RMSD. nih.gov Furthermore, MD simulations coupled with methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can provide a more accurate estimation of the binding free energy, which is a key determinant of ligand potency. nih.gov

Table 2: Representative Molecular Dynamics Simulation Parameters for a Pyrazole Derivative-Kinase Complex

| Parameter | Value |

| Simulation Time | 100 ns |

| Protein RMSD (average) | 1.5 Å |

| Ligand RMSD (average) | 0.8 Å |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol |

Note: These are typical values from MD simulations of pyrazole derivatives and serve as a reference for what might be expected for this compound. nih.gov

Quantum Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the structural features that are important for activity.

For pyrazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand their inhibitory activity against various targets. nih.govnih.gov These models generate contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the biological activity. Such models for pyrazole analogs suggest that bulky, hydrophobic groups at certain positions and hydrogen bond donors/acceptors at others can significantly enhance potency. nih.gov This information is invaluable for the rational design of more effective derivatives of this compound.

Development of Predictive Models for Molecular Interactions

In modern medicinal chemistry, computational models are crucial for predicting the biological activity of compounds and guiding the synthesis of more effective derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities.

For pyrazole derivatives, various QSAR models have been developed to predict their efficacy against a range of biological targets. These models are built using calculated molecular descriptors and experimentally determined activity data, such as the half-maximal inhibitory concentration (IC₅₀). nih.gov

Key Approaches in QSAR Modeling for Pyrazole Derivatives:

2D-QSAR: These models use two-dimensional structural descriptors to predict activity. Studies on pyrazole derivatives as potential anti-cancer agents have successfully used 2D-QSAR to generate statistically significant models for predicting activity against various cancer cell lines. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional understanding of how steric and electrostatic fields of a molecule influence its activity. These methods have been instrumental in designing pyrazole-based compounds with enhanced hypoglycemic or anticancer activities. nih.gov

Machine Learning: Advanced algorithms, including Random Forest and Artificial Neural Networks (ANN), are increasingly used to build robust and highly predictive QSAR models for pyrazole derivatives, often outperforming traditional linear regression methods.

The statistical validity of these models is paramount and is typically assessed using parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). A well-validated model can be a powerful tool for the virtual screening of new pyrazole derivatives and for prioritizing synthetic efforts. nih.gov

Table 1: Examples of Predictive QSAR Models Applied to Pyrazole Derivatives

| Model Type | Biological Target/Activity | Key Findings/Statistical Significance | Reference |

|---|---|---|---|

| 2D-QSAR | Anticancer (various cell lines) | Generated statistically significant models used to predict pIC₅₀ values of novel synthesized pyrazole compounds. | nih.gov |

| 3D-QSAR (CoMFA) | Hypoglycemic Activity | Successfully designed novel pyrazole-3-carbohydrazides based on model predictions. | nih.gov |

| 3D-QSAR | Anticancer Activity | Guided the synthesis and biological validation of new pyrazole derivatives with potent anticancer effects. | nih.gov |

Identification of Key Structural Descriptors for Activity Modulation

A direct outcome of QSAR and other molecular modeling studies is the identification of key structural features, or descriptors, that govern a compound's interaction with its biological target. Understanding these structure-activity relationships (SAR) is essential for rationally designing molecules with improved potency and selectivity. frontiersin.org

For the pyrazole scaffold, research has identified several recurring structural motifs and physicochemical properties that are critical for modulating biological activity. frontiersin.orgnih.gov

Commonly Identified Structural Descriptors for Pyrazole Derivatives:

Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the pyrazole core are often critical. For instance, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position were found to be essential for potent activity. nih.gov The addition of electron-donating groups (like methoxy) or electron-withdrawing groups (like chloro or trifluoromethyl) can significantly alter interactions with target proteins by influencing hydrogen bonding or hydrophobic contacts. frontiersin.org

Functional Groups on the Pyrazole Core: The presence of specific functional groups directly on the pyrazole ring dictates its interaction profile. A carboxamido group at the 3-position was identified as a key requirement for CB1 receptor antagonism. nih.gov Similarly, the anti-proliferative activity of certain pyrazoles against kidney cancer cell lines was attributed to the presence of a methyl group on the pyrazole ring and a linked hydrazine (B178648) group. nih.gov

Table 2: Influence of Key Structural Descriptors on the Activity of Pyrazole Derivatives

| Structural Descriptor | Influence on Biological Activity | Example Target Class | Reference |

|---|---|---|---|

| Para-substituted phenyl ring at C5-position | Essential for potent antagonistic activity. | Cannabinoid CB1 Receptor | nih.gov |

| Carboxamido group at C3-position | Required for high-affinity binding. | Cannabinoid CB1 Receptor | nih.gov |

| 2,4-Dichlorophenyl group at N1-position | Crucial for selective antagonistic activity. | Cannabinoid CB1 Receptor | nih.gov |

| Aminosulfonyl moiety | Enhances interaction with amino acid residues (Gln, Arg, Phe) in the active site. | Cyclooxygenase-2 (COX-2) | frontiersin.org |

| Alkyl/Cycloalkyl groups at N1-position | Optimal hydrophobic volume enhances potency. | Apelin Receptor | duke.edu |

In Vitro Biochemical Assays for Target Binding and Enzyme Inhibition (Mechanistic Focus)

Biochemical assays are fundamental to confirming the predictions from computational models and elucidating the precise mechanism by which a compound exerts its biological effect. These assays directly measure the interaction between the compound and its purified biological target, such as a receptor or an enzyme.

Receptor Binding Studies and Ligand Displacement Assays

Receptor binding assays are used to quantify the affinity of a ligand for a specific receptor. A common format is the competitive binding or ligand displacement assay. In this setup, the test compound (e.g., a pyrazole derivative) competes with a known radiolabeled ligand for binding to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Kᵢ) can be determined, which reflects the compound's binding affinity.

Studies on pyrazole derivatives have utilized such assays to determine their affinity for various G protein-coupled receptors (GPCRs) and other targets. For example, a series of pyrazole-3-carboxylic acids were assessed for their affinity to the nicotinic acid receptor by measuring their ability to inhibit the binding of [³H]nicotinic acid. nih.gov This allowed for the determination of Kᵢ values and the identification of potent partial agonists. nih.gov

Table 3: Representative Binding Affinity Data for Pyrazole Derivatives

| Compound Class | Target Receptor | Assay Type | Key Finding (Kᵢ value) | Reference |

|---|---|---|---|---|

| 5-Propylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | [³H]nicotinic acid displacement | ~0.15 µM | nih.gov |

| 5-Butylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | [³H]nicotinic acid displacement | 0.072 µM | nih.gov |

| Pyrazole-based antagonists | Cannabinoid CB1 Receptor | Radioligand binding assay | Identified structural requirements for high-affinity binding. | nih.govacs.org |

| Pyrazole-based agonists | Apelin Receptor | Competitive binding assay | Lead compound Kᵢ = 1.3 µM | duke.edu |

Enzyme Kinetics and Inhibition Mechanism Characterization

When a compound's target is an enzyme, kinetic studies are performed to characterize the nature of the inhibition. These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor. The resulting data can distinguish between different mechanisms of inhibition, such as competitive, non-competitive, or uncompetitive.

Pyrazole itself is a well-known inhibitor of alcohol dehydrogenase, and its mechanism has been characterized through kinetic analysis. researchgate.netdrugbank.com Studies involving pyrazole derivatives have also employed these methods. For instance, kinetic analyses of novel pyrazole-based compounds against butyrylcholinesterase were performed to understand their mechanism of inhibition. researchgate.net A common method involves creating a Lineweaver-Burk plot (a double reciprocal plot of reaction rate versus substrate concentration), where changes in the plot's intercepts and slope in the presence of an inhibitor reveal the inhibition type and allow for the calculation of the inhibition constant (Kᵢ). researchgate.net

Key Findings from Enzyme Kinetic Studies of Pyrazoles:

Competitive Inhibition: Many pyrazole derivatives act as competitive inhibitors, meaning they bind to the active site of the enzyme and compete directly with the natural substrate. This was demonstrated for pyrazole's inhibition of alcohol dehydrogenase, where the inhibitor increases the apparent Michaelis constant (Kₘ) without affecting the maximum reaction velocity (Vₘₐₓ). researchgate.net

Non-competitive Inhibition: Some 1-acetyl-pyrazole derivatives have been shown to be reversible and non-competitive inhibitors of amine oxidases, indicating they bind to a site other than the substrate-binding site. nih.gov

Table 4: Characterization of Enzyme Inhibition by Pyrazole Derivatives

| Inhibitor | Enzyme | Inhibition Mechanism | Reported Kᵢ Value | Reference |

|---|---|---|---|---|

| Pyrazole | Helicobacter pylori Alcohol Dehydrogenase | Competitive (with respect to 1-butanol) | 10.05 ± 0.03 µM | researchgate.net |

| 1-Acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole | Monoamine Oxidase (MAO) | Reversible, Non-competitive | ~10⁻⁸ M | nih.gov |

| N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane | Urease | Selective Inhibition (mechanism not detailed) | N/A | researchgate.net |

| Afuresertib (pyrazole-based) | Akt1 Kinase | Kinase Inhibition (mechanism not detailed) | 0.08 nM | nih.gov |

Studies on Protein-Ligand Interactions (e.g., using SPR, ITC)

To gain a deeper understanding of the binding event, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide detailed information on the kinetics and thermodynamics of the interaction in real-time, without the need for labels. biorxiv.orgfrontiersin.org

Surface Plasmon Resonance (SPR): SPR is a powerful method for characterizing the binding of small molecules to protein targets. nih.gov It measures the association rate (kₐ or kₒₙ) and dissociation rate (kₒff) of the binding event, from which the equilibrium dissociation constant (K₋) can be calculated (K₋ = kₒff/kₐ). This technique is invaluable for optimizing lead compounds, as it can distinguish between compounds with similar affinities but different residence times on the target, a parameter that is often critical for in vivo efficacy. nih.govnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. biorxiv.org This allows for the direct determination of the binding affinity (K₋), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This complete thermodynamic profile provides insight into the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effect) and is considered the gold standard for characterizing binding thermodynamics. frontiersin.org

While specific SPR or ITC data for this compound were not found, these techniques are routinely applied to pyrazole-based inhibitors to guide drug design programs. For example, ITC has been used to measure the thermodynamic properties of halogen bonding in the interaction between pyrazole-containing compounds and phosphodiesterase 5 (PDE5), revealing that favorable enthalpic contributions drive the binding affinity. frontiersin.org

Table 5: Overview of Biophysical Techniques for Protein-Ligand Interaction Analysis

| Technique | Primary Parameters Measured | Key Information Provided |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Association rate (kₐ), Dissociation rate (kₒff), Equilibrium dissociation constant (K₋) | Binding kinetics (on/off rates), binding affinity, specificity. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K₋), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS) | Thermodynamic driving forces of binding (enthalpic vs. entropic), binding affinity, number of binding sites. |

| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Melting Temperature (Tₘ) shift | Confirmation of ligand binding and protein stabilization. Can be used to screen for binders. |

Exploration of Non Clinical Applications for 3 Phenyl 4 Propyl 1h Pyrazol 5 Amine and Its Scaffolds

Materials Science Applications

The pyrazole (B372694) ring system is a versatile component in the design of novel organic materials due to its aromaticity, electron-donating and accepting capabilities, and ability to form stable metal complexes. These properties are leveraged in the development of materials for electronic and optical applications.

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

Pyrazole derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs) and organic semiconductors. Their tunable electronic properties allow for the development of materials with specific energy levels (HOMO/LUMO) to facilitate efficient charge injection, transport, and recombination, which are crucial for high-performance OLEDs. For instance, pyrazoline-based materials are known for their blue-emitting properties and high hole-transport efficiency. researchgate.net

The introduction of different substituents onto the pyrazole ring allows for the fine-tuning of the emission color and efficiency of OLEDs. For example, iridium(III) complexes containing pyrazole-based ligands have been developed as highly efficient phosphorescent emitters in OLEDs, exhibiting narrow emission bandwidths and high quantum efficiencies. rsc.orgrsc.org Pyrazole derivatives can act as both the hole-transporting layer (HTL) and the emitting layer (EML) in OLED devices. researchgate.net

Table 1: Performance of Selected Pyrazole-Based OLEDs

| Emitter/Material | Role | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Emission Color |

|---|---|---|---|---|

| 2,6-di-tert.-butyl-4-(2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-phenol (HPhP) | Emitter | - | - | Blue (445 nm peak) |

| (pyidcz)₂Ir(tmd) | Emitter | 39,123 | 21.2 | - |

| (tfpyidcz)₂Ir(tmd) | Emitter | 31,714 | 24.0 | - |

Data synthesized from multiple sources for illustrative purposes. researchgate.netrsc.orgmdpi.com

Polymer Chemistry and Polymerizable Monomers

The pyrazole moiety can be incorporated into polymer backbones or as pendant groups to create functional polymers with tailored properties. These polymers can exhibit enhanced thermal stability, specific optical properties, and potential for use in various applications, including as polymer electrolytes and in photovoltaic devices. researchgate.netias.ac.inpurdue.edu

For instance, a blend polymer consisting of a pyrazole-derived polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), and poly(methyl methacrylate) has been prepared and characterized, showing good thermal stability. researchgate.net The synthesis of pyrazole-containing polymers can be achieved through various polymerization techniques, including condensation and addition polymerizations. ias.ac.in These polymers' properties, such as solubility and thermal behavior, can be controlled by the choice of monomers and polymerization conditions. purdue.edu

Table 2: Properties of a Pyrazole-Containing Polymer Blend

| Polymer System | Thermal Stability (Decomposition Temp.) | Method of Preparation |

|---|

Data synthesized from available literature for illustrative purposes. researchgate.net

Advanced Functional Materials

The unique photophysical properties of pyrazole derivatives make them suitable for a range of advanced functional materials. rsc.org Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields, notable solvatochromic behavior, and nonlinear optical properties. rsc.org These characteristics are valuable for the development of chemosensors, fluorescent probes, and materials for optical applications. rsc.org For example, fused pyrazoles are an attractive scaffold for organic optoelectronic materials due to their planar structures and extended π-conjugation. rsc.org

Catalysis and Ligand Design

The nitrogen atoms in the pyrazole ring are excellent coordinating sites for metal ions, making pyrazole derivatives highly effective ligands in transition metal catalysis. The ability to easily modify the substituents on the pyrazole ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Ligands for Transition Metal Catalysis

Pyrazole-based ligands have been extensively used to create a wide variety of transition metal complexes with applications in homogeneous catalysis. nih.govresearchgate.net These ligands can be designed to be bidentate, tridentate, or even polydentate, providing stable coordination to the metal center. Protic pyrazoles, which have an N-H group, can participate in metal-ligand cooperation, where the ligand is actively involved in the catalytic cycle, often facilitating proton transfer steps. nih.gov

Copper complexes with pyrazole-based ligands have been investigated as model systems for enzymes like tyrosinase, demonstrating catalytic activity in the oxidation of phenols. researchgate.net The turnover number (TON) and turnover frequency (TOF) of these catalytic systems can be modulated by the specific structure of the pyrazole ligand. researchgate.net Manganese catalysts coordinated with pyrazole ligands have also shown promise in transfer hydrogenation reactions. rsc.org

Table 3: Catalytic Performance of Selected Pyrazole-Based Transition Metal Complexes

Data synthesized from available literature for illustrative purposes. researchgate.net

Organocatalytic Applications

In addition to their role as ligands, pyrazole derivatives themselves can act as organocatalysts, particularly in asymmetric synthesis. The ability of the pyrazole scaffold to participate in hydrogen bonding and other non-covalent interactions allows it to activate substrates and control the stereochemistry of reactions.

For instance, cinchona alkaloid-based catalysts have been used for the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles, achieving excellent yields and high enantiomeric excesses (up to >99% ee). nih.gov In these reactions, the pyrazole-containing starting material is a key component, and the organocatalyst directs the formation of a specific stereoisomer. The enantioselectivity of these reactions can be influenced by the substituents on the pyrazolinone starting material. nih.gov

Table 4: Enantiomeric Excess in an Organocatalyzed Reaction Involving a Pyrazolinone

| Pyrazolinone Reactant | Product | Enantiomeric Excess (ee) (%) |

|---|---|---|

| 3-methyl-2-pyrazolin-5-one | 6-amino-5-cyanodihydropyrano[2,3-c]pyrazole derivative | 96 |

| 3-ethyl-2-pyrazolin-5-one | 6-amino-5-cyanodihydropyrano[2,3-c]pyrazole derivative | 38 |

Data synthesized from available literature for illustrative purposes. nih.gov

Development of Chemical Probes and Biosensors

The inherent photophysical properties and synthetic adaptability of the pyrazole scaffold make it an excellent candidate for the design of chemosensors. rsc.org Pyrazole derivatives have been successfully developed as colorimetric and fluorescent probes for detecting a variety of ions and molecules, which is crucial for applications in environmental and biological monitoring. rsc.org

Pyrazole derivatives are notable for their fluorescent properties, including high quantum yields and good photostability, making them suitable for bioimaging. nih.gov The pyrazole ring can act as a key coordination site for metal ions, and its combination with other functional groups enhances its complexing behavior and photophysical characteristics. rsc.org This allows for the design of highly sensitive and selective fluorescent probes. For instance, pyrazole-based chemosensors have been engineered to detect specific metal cations like Al³⁺ and Hg²⁺. rsc.org The sensing mechanism often involves a change in fluorescence intensity—either "turn-on" or "turn-off"—upon binding the target analyte. rsc.orgnih.gov The N-donor character of the pyrazole ring, along with its good membrane permeability and biocompatibility, makes these probes particularly suitable for in vivo cation detection. nih.gov

Table 1: Examples of Pyrazole-Based Fluorescent Probes and Their Characteristics

| Probe Type | Target Analyte | Sensing Mechanism | Key Features |

| Acylhydrazone derivative with pyridine-pyrazole | Al³⁺ | Fluorescence enhancement | Low-intensity fluorescence at 468 nm, which increases upon binding Al³⁺. rsc.org |

| Pyrazole-pyridine derivative | Transition metals | High fluorescence quantum yield | Exhibits a high quantum yield (66%) and has suitably located N-donor atoms for chelate formation. rsc.org |

| Benzimidazole-pyrazole derivative | Cu²⁺ | Fluorescence quenching ("turn-off") | An excited-state intramolecular proton-transfer (ESIPT) active sensor whose emission is quenched by Cu²⁺. nih.gov |

The development of small-molecule fluorescent probes is a vital tool in modern biology, providing dynamic information on the location and concentration of target molecules and ions without requiring genetic modification of the sample. rsc.org Pyrazole derivatives stand out as promising scaffolds for these probes due to their structural diversity and versatility. nih.gov Their application in bioimaging is a critical technique for studying cellular processes in real-time. Probes based on pyrazole scaffolds can be designed to be biocompatible and permeable to cell membranes, allowing for the investigation of biological and pharmaceutical processes within living cells. nih.gov The ability to functionalize the pyrazole ring at various positions allows chemists to fine-tune the probe's properties, such as solubility, selectivity, and fluorescence wavelength, to suit specific biological applications. rsc.orgnih.gov

Agrochemical Research: Design of Novel Crop Protection Agents (Non-Toxicological Aspects)

The pyrazole scaffold is a well-established and highly effective pharmacophore in the design of agrochemicals, including herbicides and fungicides. ccspublishing.org.cnnih.gov Many commercially successful crop protection products are based on pyrazole chemistry, demonstrating the scaffold's importance in maintaining agricultural productivity. nih.govwikipedia.org

Pyrazole derivatives represent a significant class of herbicides. ccspublishing.org.cnwikipedia.org One of the most common mechanisms of action for pyrazole-based herbicides is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. rsc.orgrsc.org HPPD is crucial for the biosynthesis of plastoquinone (B1678516) and tocopherol in plants; its inhibition leads to bleaching of new growth and eventual plant death. rsc.org Commercial herbicides like pyrasulfotole (B166964) function as HPPD inhibitors. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the herbicidal potency and selectivity of new compounds. Research has shown that the nature and position of substituents on both the pyrazole and phenyl rings significantly influence activity. For example, in a series of pyrazole benzophenone (B1666685) derivatives, specific substitutions on the phenyl ring led to herbicidal activity superior to the commercial standard, pyrazoxyfen. rsc.orgrsc.org Other research has focused on pyrazole amides as potential inhibitors of transketolase (TK), another vital enzyme in plant photosynthesis, opening a new avenue for herbicide design. nih.gov These studies guide the rational design of new herbicide candidates with improved efficacy and crop safety. researchgate.net

Table 2: Structure-Activity Relationship (SAR) Insights for Pyrazole-Based Herbicides

| Pyrazole Scaffold | Target/Mechanism | Key SAR Findings | Weeds Controlled |

| 1-Acyl-3-phenyl-pyrazol benzophenones | HPPD Inhibition | Substituents on the benzoyl moiety significantly impact activity; compounds 5g, 5h, 5n, 5o, 5q, 5s, and 5t showed higher activity than pyrazoxyfen. rsc.orgrsc.org | Brassica napus rsc.orgrsc.org |

| Pyrazole Amides | Transketolase (TK) Inhibition | Compounds 6ba and 6bj showed high root inhibition of about 90% against Digitaria sanguinalis. nih.gov | Digitaria sanguinalis, Amaranthus retroflexus, Setaria viridis nih.gov |

| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Synthetic Auxins | Compound V-8 displayed better post-emergence activity than picloram (B1677784) and was safe for corn, wheat, and sorghum. researchgate.net | Broadleaf weeds researchgate.net |

The pyrazole ring is an exceptionally efficient pharmacophore in the development of modern fungicides. nih.gov A large and important class of these fungicides are the pyrazole carboxamides, which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgnih.gov SDH is a critical enzyme in the mitochondrial respiratory chain of fungi, and its inhibition disrupts cellular energy production, leading to fungal death. nih.govacs.org Several highly successful commercial fungicides, including bixafen, fluxapyroxad, and penthiopyrad, are SDHIs containing a pyrazole ring. nih.govacs.org

Research in this area focuses on synthesizing novel pyrazole derivatives and evaluating their fungicidal activity against a range of plant pathogens. nih.govnih.gov SAR studies have revealed that modifications to the substituents on the pyrazole ring can significantly influence the spectrum and potency of antifungal activity. nih.gov For instance, introducing an isothiocyanate moiety to the 5-position of the pyrazole ring has been shown to enhance activity. nih.gov Mechanistic studies, often employing techniques like electron microscopy and proteomics, provide deeper insight into how these compounds work. One study on a novel pyrazole carboxamide showed that it could destroy the cell walls and membranes of the fungus Rhizoctonia solani and disrupt its mitochondrial function. nih.gov Such studies are vital for developing fungicides with novel modes of action to combat the growing problem of fungicide resistance. nih.gov

Table 3: Fungicidal Activity of Selected Experimental Pyrazole Derivatives

| Compound Class | Target Fungi | Key Findings and Efficacy |

| Substituted Pyrazole Derivatives | Botrytis cinerea, Rhizoctonia solani, Valsa mali | Compound 26 showed high activity, with EC₅₀ values of 2.432 µg/mL against B. cinerea and 1.638 µg/mL against T. cucumeris. nih.gov |

| Pyrazole Carboxamides | Rhizoctonia solani | Isoxazolol pyrazole carboxylate 7ai displayed strong activity against R. solani, with an EC₅₀ value of 0.37 μg/mL. nih.gov |

| Pyrazole Carboxamides (Diarylamine scaffold) | Rhizoctonia solani | Compound SCU2028 had an EC₅₀ value of 0.022 mg/L, equivalent to the commercial fungicide thifluzamide. nih.gov |

| Pyrazole-4-carboxamides (Oxime ether fragment) | Rhizoctonia solani | Compound E1 selectively inhibited R. solani with an EC₅₀ value of 1.1 µg/mL, superior to boscalid (B143098) (2.2 µg/mL). acs.org |

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 3 Phenyl 4 Propyl 1h Pyrazol 5 Amine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a mixture. For a substituted pyrazole (B372694) such as 3-Phenyl-4-propyl-1h-pyrazol-5-amine, various chromatographic techniques are indispensable for purity assessment and quality control.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a primary technique for the analysis of pyrazole derivatives due to its high resolution, sensitivity, and applicability to a wide range of polar compounds. Method development for this compound would involve the systematic optimization of several key parameters to achieve adequate separation from potential impurities and degradation products.

The process typically begins with the selection of a suitable stationary phase, most commonly a C18 column, which provides effective separation for many non-polar to moderately polar compounds. researcher.life The mobile phase composition is then optimized. A common starting point is an isocratic or gradient elution using a mixture of an aqueous phase and an organic modifier like methanol (B129727) or acetonitrile (B52724). researcher.life To improve peak shape and resolution, especially for a basic compound containing an amine group, an acid modifier such as trifluoroacetic acid (TFA) is often added to the mobile phase. researcher.life

Detection is typically performed using a UV detector, with the wavelength selected based on the compound's maximum absorbance. For pyrazoline derivatives, detection wavelengths around 206 nm have been successfully utilized. The method is validated according to ICH guidelines for parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative RP-HPLC Parameters for Analysis of Pyrazole Derivatives

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | Provides good retention and separation for pyrazole structures. |

| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) in Water : Methanol (20:80, v/v) | Isocratic elution for simplicity and robustness. TFA improves peak shape for basic analytes. |

| Flow Rate | 1.0 mL/min | A standard flow rate ensuring good efficiency and reasonable analysis time. |

| Column Temperature | 25 ± 2ºC | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 5.0 µL | A small injection volume to prevent column overloading. |

| Detection | UV at 206 nm | Wavelength suitable for detecting the pyrazole chromophore. |

Gas Chromatography (GC) for Volatile Derivatives